2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide
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Overview
Description
2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a fluoro group and a piperazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.
Coupling with Benzamide: The final step involves coupling the fluoro-substituted piperazine with benzamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide
- 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid
Uniqueness
2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoro group enhances its stability and reactivity, while the piperazine moiety provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-12(2)16-18(25)21(3)10-11-22(16)15(23)8-9-20-17(24)13-6-4-5-7-14(13)19/h4-7,12,16H,8-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKXZHYBPQAEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(CCN1C(=O)CCNC(=O)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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